2-(3-Nitrophenyl)hexahydro-1,3-benzodioxole
Description
2-(3-Nitrophenyl)hexahydro-1,3-benzodioxole (CAS: 1879026-29-5) is a benzodioxole derivative characterized by a saturated hexahydro-1,3-benzodioxole core and a 3-nitrophenyl substituent. The hexahydro structure confers a non-planar, bicyclic conformation, while the nitro group at the para position of the phenyl ring introduces strong electron-withdrawing effects. This compound was listed as a discontinued product by CymitQuimica, though specific reasons for discontinuation (e.g., synthesis challenges, stability, or pharmacokinetic issues) remain unclear .
Properties
IUPAC Name |
2-(3-nitrophenyl)-3a,4,5,6,7,7a-hexahydro-1,3-benzodioxole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO4/c15-14(16)10-5-3-4-9(8-10)13-17-11-6-1-2-7-12(11)18-13/h3-5,8,11-13H,1-2,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBLGHFGQOUTXPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)OC(O2)C3=CC(=CC=C3)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Nitrophenyl)hexahydro-1,3-benzodioxole typically involves the reaction of 3-nitrophenyl derivatives with hexahydro-1,3-benzodioxole under specific conditions. One common method includes the use of a catalyst to facilitate the reaction, ensuring high yield and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control temperature, pressure, and other reaction parameters. The use of continuous flow reactors can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(3-Nitrophenyl)hexahydro-1,3-benzodioxole undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted benzodioxole derivatives depending on the nucleophile used.
Scientific Research Applications
2-(3-Nitrophenyl)hexahydro-1,3-benzodioxole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(3-Nitrophenyl)hexahydro-1,3-benzodioxole involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrophenyl group can undergo redox reactions, influencing the activity of these targets. Additionally, the benzodioxole moiety can interact with hydrophobic pockets in proteins, affecting their function .
Comparison with Similar Compounds
Comparison with Structurally Similar Benzodioxole Derivatives
Structural and Electronic Features
The following table highlights key structural differences between 2-(3-Nitrophenyl)hexahydro-1,3-benzodioxole and related compounds:
| Compound Name | Core Structure | Substituents | Key Functional Groups |
|---|---|---|---|
| This compound | Saturated (hexahydro) | 3-Nitrophenyl at position 2 | Nitro (-NO₂) |
| 2,2-Diphenyl-1,3-benzodioxole | Unsaturated | Phenyl groups at positions 2 and 2 | Phenyl (-C₆H₅) |
| 5-tert-Butyl-1,3-benzodioxole | Unsaturated | tert-Butyl at position 5 | Alkyl (-C(CH₃)₃) |
| 6-Benzyl-1,3-benzodioxole derivatives | Unsaturated | Benzyl at position 6; methoxy/ethoxy | Methoxy (-OCH₃), Benzyl |
Key Observations :
- The hexahydro core in this compound reduces ring strain and increases flexibility compared to unsaturated benzodioxoles.
- The nitro group introduces strong electron-withdrawing effects, contrasting with electron-donating groups (e.g., methoxy in 6-benzyl derivatives) or hydrophobic alkyl chains (e.g., tert-butyl) .
Antimitotic Activity
Derivatives of 6-benzyl-1,3-benzodioxole exhibit potent antimitotic activity by inhibiting tubulin polymerization and competing with colchicine for binding sites. Critical structural requirements include:
- An intact dioxole ring.
- Methoxy/ethoxy substituents at position 4.
- A para-methoxy group on the benzyl moiety .
Cytochrome P450 Modulation
Studies on 5-tert-butyl-1,3-benzodioxole and analogs demonstrate their role in regulating cytochrome P450 isozymes without inducing CYP1A1 in mice. Substituent hydrophobicity (e.g., alkyl groups) likely influences enzyme interactions . The nitro group in this compound may alter metabolic pathways or enzyme affinity due to its polar nature.
Pharmacokinetic and Toxicity Profiles
Biological Activity
2-(3-Nitrophenyl)hexahydro-1,3-benzodioxole is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and toxicology. This article explores the biological activity of this compound, focusing on its mechanisms of action, biochemical interactions, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by its unique molecular structure, which includes a nitrophenyl group and a hexahydro-benzodioxole moiety. This structure is crucial for its interaction with biological targets.
The biological activity of this compound is primarily attributed to its interaction with various enzymes and receptors in biological systems. The compound may exert its effects by:
- Inhibition of Kinases : Similar to other compounds in the benzodioxole family, it potentially inhibits kinase activity, affecting cell signaling pathways involved in growth and differentiation.
- Modulation of Enzyme Activity : It may interact with enzymes critical for metabolic processes, leading to altered cellular metabolism.
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, suggesting its potential as an antibacterial agent.
Anticancer Properties
Preliminary studies suggest that this compound may possess anticancer properties. It has been reported to induce apoptosis in cancer cell lines by modulating pathways associated with cell survival and proliferation. Further investigation is needed to elucidate the specific mechanisms involved.
Insecticidal Activity
The compound has also been evaluated for its insecticidal properties against Aedes aegypti larvae. Studies indicate that it may serve as a potential larvicide, contributing to vector control strategies for mosquito-borne diseases .
Study 1: Antimicrobial Evaluation
A study assessed the antimicrobial activity of several benzodioxole derivatives, including this compound. The results demonstrated significant inhibition against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.
Study 2: Anticancer Activity
In a laboratory setting, this compound was tested against breast cancer cell lines. The compound exhibited an IC50 value indicating effective cytotoxicity at low concentrations. Mechanistic studies revealed that it induced apoptosis through the activation of caspase pathways.
Study 3: Insecticidal Assessment
The larvicidal activity of this compound was evaluated against Aedes aegypti. The compound demonstrated an LC50 value of approximately 30 μM after 24 hours of exposure, indicating moderate efficacy compared to standard insecticides .
Biochemical Interactions
The interactions of this compound with biological molecules are crucial for its activity:
| Biological Target | Interaction Type | Effect |
|---|---|---|
| Kinases | Inhibition | Alters signaling pathways |
| Enzymes | Modulation | Changes metabolic flux |
| Receptors | Binding | Affects gene expression |
Pharmacokinetics
Understanding the pharmacokinetic profile of this compound is essential for evaluating its therapeutic potential. Studies suggest favorable absorption characteristics; however, detailed investigations into its distribution, metabolism, and excretion (ADME) are warranted.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
